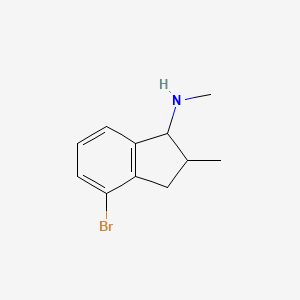

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Enhancement and Photochemical Behavior

Research on stilbene derivatives, closely related to the target compound, has demonstrated significant fluorescence enhancement due to N-phenyl substitutions, described as the "amino conjugation effect". This effect leads to more planar ground-state geometries and larger charge-transfer characters in the fluorescent excited state, suggesting potential applications in the development of fluorescent materials and optical sensors (Yang, Chiou, & Liau, 2002).

Synthesis and Analysis Techniques

The synthesis and identification of bk-2C-B, a cathinone analogue, through analytical techniques including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, indicate the compound's relevance in forensic analysis and the study of psychoactive substances. While this study involves a substance with potential psychoactive effects, the analytical methods applied are crucial for the broader field of chemical synthesis and drug analysis (Power et al., 2015).

Crystal Structure Analysis

The study of crystal structures, including polymorphs of di(4-bromobenzenesulfonyl)amine, provides insights into molecular interactions, such as N-H···O hydrogen bonds and Br···O interactions. These findings have implications for the design of new materials with specific crystallographic properties (Lozano et al., 2004).

Palladium-catalyzed Aminocarbonylations

The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations demonstrates the compound's potential in facilitating organic synthesis, particularly in the efficient production of aryl amides. This method is noteworthy for its application in small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).

High-spin Cationic States in Oligo(N-phenyl-m-aniline)s

The synthesis and analysis of high-spin cationic states in all-para-brominated oligo(N-phenyl-m-aniline)s suggest applications in the development of materials with unique electronic properties, potentially relevant for electronic devices and spintronics (Ito et al., 2002).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-6-9-8(11(7)13-2)4-3-5-10(9)12/h3-5,7,11,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGXHRVZKLFNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1NC)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide](/img/structure/B2984041.png)

![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)